molecular formula C22H21ClFN5O2 B11232848 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11232848
M. Wt: 441.9 g/mol
InChI Key: VPNCGQSRBDQSPL-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a pyrrolidinone ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the piperazine and indazole rings, followed by their coupling. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21ClFN5O2

Molecular Weight

441.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H21ClFN5O2/c23-15-3-1-4-16(12-15)27-7-9-28(10-8-27)22(31)14-11-19(30)29(13-14)21-20-17(24)5-2-6-18(20)25-26-21/h1-6,12,14H,7-11,13H2,(H,25,26)

InChI Key

VPNCGQSRBDQSPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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